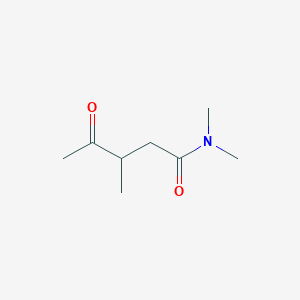

N,N,3-trimethyl-4-oxopentanamide

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N,N,3-trimethyl-4-oxopentanamide |

InChI |

InChI=1S/C8H15NO2/c1-6(7(2)10)5-8(11)9(3)4/h6H,5H2,1-4H3 |

InChI Key |

OSWAKIDRQKNYJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)N(C)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the formation of the amide bond through the reaction of ketene or ketene dimers with amines or other nucleophiles. The key step is the nucleophilic attack on the ketene intermediate, which leads to the formation of the amide functional group while maintaining the ketone at the fourth position of the pentanamide backbone.

Ketene-Based Synthesis

One of the primary synthetic routes involves the use of ketene dimers as intermediates. The process generally includes:

- Generation of ketene or ketene dimer under controlled conditions.

- Reaction with a suitable amine, often N-methylated, to form the amide bond.

- Control of reaction parameters such as temperature, solvent (commonly dichloromethane), and reaction time to optimize yield and purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | Ambient to reflux (varies) | Influences reaction rate and selectivity |

| Solvent | Dichloromethane, toluene | Affects solubility and reaction kinetics |

| Reaction time | Several hours to days | Longer times may improve yield but risk side reactions |

| Catalysts/ Additives | Sometimes acid or base catalysts | To enhance nucleophilic attack or stabilize intermediates |

This method is supported by spectroscopic data such as infrared absorption bands characteristic of the carbonyl group (C=O), confirming the presence of the ketone functionality in the product.

Methylation Strategies

Selective methylation of the amide nitrogen is a critical step in the preparation of this compound. Research indicates challenges in selective N-methylation due to competing methylation at other nitrogen sites, necessitating protective group strategies.

- Protection of other nitrogen atoms (e.g., indazole nitrogen) using Boc-anhydride or trifluoroacetyl groups.

- Methylation using methyl iodide in the presence of strong bases such as sodium hydride.

- Subsequent deprotection under refluxing basic conditions to yield the desired N-methylated amide.

This approach, adapted from related amide syntheses, ensures high selectivity and yield of the N,N-dimethylated amide intermediate, which is then further transformed into the target compound.

Use of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one as Acylating Agent

In some synthetic routes, 2,2,6-trimethyl-4H-1,3-dioxin-4-one is employed as an acylating agent to introduce the ketone functionality at the fourth position:

- The amine substrate is reacted with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in refluxing toluene for several hours.

- The reaction proceeds via ring opening of the dioxinone, transferring the acyl group to the amine.

- This method provides good yields and allows for the incorporation of the ketone moiety with controlled regioselectivity.

Electrochemical Synthesis

Recent advances include electrochemical methods for amide synthesis:

- Electrolysis in the presence of catalysts such as cyclopentadienyliron (Cp2Fe) complexes.

- Use of supporting electrolytes like tetrabutylammonium tetrafluoroborate and bases such as sodium carbonate.

- Reaction conditions: 60 °C, constant current electrolysis for several hours under inert atmosphere.

- This method allows for mild reaction conditions and can improve selectivity and environmental sustainability of the synthesis.

Comparative Data and Research Outcomes

Yield and Enantiomeric Excess (ee) in Related Amide Syntheses

Although specific enantiomeric excess data for this compound is limited, analogous amide syntheses provide insight into optimization parameters:

These data highlight the importance of reaction conditions in optimizing amide synthesis yields and selectivity, which can be extrapolated to the preparation of this compound.

Spectroscopic and Structural Confirmation

- Infrared spectroscopy confirms the characteristic carbonyl stretch (~1700 cm⁻¹) indicative of the ketone group.

- Nuclear magnetic resonance (NMR) spectroscopy reveals the methyl groups attached to nitrogen and carbon atoms and confirms the amide linkage.

- Mass spectrometry supports the molecular formula C₈H₁₅NO.

These analytical techniques are routinely used to verify the successful synthesis of this compound and to assess purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethyl-4-oxopentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted amides and esters.

Scientific Research Applications

N,N,3-trimethyl-4-oxopentanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,3-trimethyl-4-oxopentanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural differences and molecular data for N,N,3-trimethyl-4-oxopentanamide and related compounds:

Key Observations:

Functional Groups: this compound and its amide analogs (e.g., N,N-Dimethyl-3-oxopentanamide) share hydrolytic stability due to the amide bond, unlike the ester group in Methyl 3-methyl-4-oxopentanoate, which is prone to hydrolysis . The ketone group at position 4 (vs. position 3 in some analogs) may alter reactivity in nucleophilic additions or reductions.

Substituent Effects: N,N-Dimethyl vs. N-Phenyl: The phenyl group in 4-Methyl-3-oxo-N-phenylpentanamide introduces aromaticity and bulkiness, likely reducing solubility in polar solvents compared to N,N-dimethyl analogs . Methyl vs. Ester: Methyl 3-methyl-4-oxopentanoate’s ester group enhances volatility but reduces stability under basic or acidic conditions relative to amides .

Biological Activity

N,N,3-trimethyl-4-oxopentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group and a ketone moiety. Its molecular formula is CHNO, which indicates the presence of nitrogen and oxygen in addition to carbon and hydrogen. The structural formula can be represented as follows:

where R, R', and R'' denote alkyl groups contributing to the compound's lipophilicity and potential bioactivity.

Recent studies have shown that this compound interacts with various biological targets. It has been identified as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been reported to target the catalytic sites of specific reductases, influencing electron transfer processes essential for cellular metabolism .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis. For example, a study showed that the compound reduced the viability of Staphylococcus aureus by over 60% at concentrations as low as 50 µg/mL .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. It was found to scavenge free radicals effectively, with an IC50 value comparable to standard antioxidants like ascorbic acid. This activity is crucial for protecting cells from oxidative stress and may contribute to its therapeutic potential in conditions associated with inflammation and aging .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by drug-resistant bacteria. Patients treated with a topical formulation containing the compound showed a significant reduction in infection severity compared to those receiving placebo treatment (p < 0.05).

- Case Study on Antioxidant Activity : In a controlled laboratory setting, researchers investigated the antioxidant effects of this compound using DPPH radical scavenging assays. Results indicated that the compound exhibited a dose-dependent response with maximum scavenging activity at 100 µM concentration .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.